molecular formula C32H34N6O5S2 B2715072 N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 310449-72-0

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2715072
CAS RN: 310449-72-0
M. Wt: 646.78
InChI Key: YEJDWGBDGZLWTP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an indole ring, a triazole ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring might be formed using a Fischer indole synthesis or a similar method. The triazole ring could be formed using a [3+2] cycloaddition, also known as a click reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group (-SH) could undergo oxidation or substitution reactions, and the indole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the specific functional groups it contains, and the arrangement of these groups in the molecule .

Scientific Research Applications

Enzyme Inhibitory Activities

The compound has been explored for its inhibitory activities against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study synthesized a series of compounds, including structures related to N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide, and evaluated their inhibition potential. These compounds showed varying degrees of activity, with one demonstrating good activity against bCA-II, AChE, and BChE. Structure-activity relationship (SAR) studies, supported by molecular docking, were conducted to understand the binding modes of these compounds against the enzymes (Virk et al., 2018).

Antimicrobial Activities

Another research direction involves the synthesis of derivatives and evaluating their antimicrobial activities. Compounds with structural similarities have been synthesized and tested against various bacterial and fungal strains. Some derivatives have been found to exhibit good to moderate activities, suggesting the potential for developing new antimicrobial agents. This exploration includes the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial properties, highlighting the compound's versatility in addressing microbial diseases (Bektaş et al., 2007).

Molecular Docking and Pharmacological Characterization

Molecular docking studies have been performed to predict the interaction of related compounds with biological targets, providing insights into their potential therapeutic applications. These studies help in understanding the mechanism of action at the molecular level and facilitate the design of more potent derivatives for specific biological activities. For example, detailed investigations into the tautomeric properties, conformations, and mechanisms behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted using density functional theory and molecular docking (Karayel, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing an indole ring, for example, are often involved in interactions with proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential biological activities. This could include studies to determine its mechanism of action, as well as investigations into its potential uses in medicine or other fields .

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O5S2/c1-43-28-12-6-5-11-27(28)38-29(34-35-32(38)44-22-30(39)37-20-17-23-9-3-4-10-26(23)37)21-33-31(40)24-13-15-25(16-14-24)45(41,42)36-18-7-2-8-19-36/h3-6,9-16H,2,7-8,17-22H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJDWGBDGZLWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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